N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide, also known as BIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its biological properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to be involved in cell survival and proliferation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to the suppression of inflammation. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is its ability to selectively target cancer cells while sparing normal cells, leading to minimal side effects. Additionally, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide include its low solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide and to identify its molecular targets. Moreover, the potential use of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide as a combination therapy with other anti-cancer agents should be explored. Finally, the development of novel formulations and delivery systems for N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide may enhance its therapeutic efficacy and reduce its limitations.
Conclusion
In conclusion, N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is a promising synthetic compound that has shown potential therapeutic applications in various fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further development. Future studies should focus on optimizing the synthesis method, elucidating the mechanism of action, and exploring its potential use in combination therapy.
Synthesis Methods
The synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for the synthesis of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide is the reaction of 2-aminobenzimidazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Several studies have demonstrated the anti-cancer properties of N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide in different cancer cell lines. N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
properties
Product Name |
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O/c1-11(20)17-13-8-6-12(7-9-13)10-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
UNILMJWZGCRMGE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.